REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]1[s:8][c:9]([C:11]([OH:12])=[O:13])[cH:10]2.[ClH:24].[Cu:25].[cH:14]1[cH:15][c:16]2[c:17]([n:18][cH:19][cH:20][cH:21]2)[cH:22][cH:23]1>>[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]1[s:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2cccc(Cl)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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Clc1cccc2ccsc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |